molecular formula C12H14O B11911784 Naphthalenone, 8-ethyl-3,4-dihydro- CAS No. 110432-67-2

Naphthalenone, 8-ethyl-3,4-dihydro-

Cat. No.: B11911784
CAS No.: 110432-67-2
M. Wt: 174.24 g/mol
InChI Key: HKXFCRSELMMVAR-UHFFFAOYSA-N
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Description

8-Ethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with an ethyl group at the 8th position and a ketone functional group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-3,4-dihydronaphthalen-1(2H)-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 8-ethylnaphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of 8-Ethyl-3,4-dihydronaphthalen-1(2H)-one may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

8-Ethyl-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Ethyl-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological system in which it is studied.

Comparison with Similar Compounds

8-Ethyl-3,4-dihydronaphthalen-1(2H)-one can be compared with other naphthalenone derivatives:

    1-Tetralone: Lacks the ethyl group at the 8th position, leading to different chemical and biological properties.

    2-Tetralone: Similar structure but with the ketone group at the 2nd position, resulting in distinct reactivity and applications.

    8-Methyl-3,4-dihydronaphthalen-1(2H)-one: Similar structure but with a methyl group instead of an ethyl group, affecting its physical and chemical properties.

Properties

CAS No.

110432-67-2

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

8-ethyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C12H14O/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3,5-6H,2,4,7-8H2,1H3

InChI Key

HKXFCRSELMMVAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1C(=O)CCC2

Origin of Product

United States

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